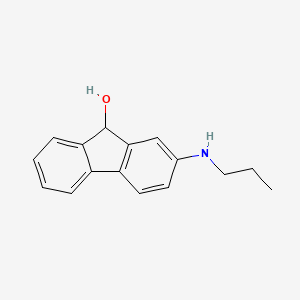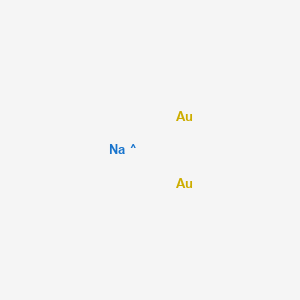
Indium;silver
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indium and silver form intermetallic compounds that are significant in various industrial applications, particularly in electronics. Indium is a soft, malleable metal with a low melting point, while silver is known for its high electrical conductivity and thermal properties. When combined, these elements form compounds such as silver indium (AgIn₂) and silver indium (Ag₂In), which exhibit unique properties beneficial for specific applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of indium-silver compounds typically involves electroplating processes. For example, copper substrates can be electroplated with a thick silver layer, followed by electroplating an indium layer at room temperature. The reaction between indium and silver forms intermetallic compounds such as silver indium (AgIn₂) at room temperature .
Industrial Production Methods
In industrial settings, the preparation of indium-silver compounds often involves vacuum deposition techniques or electroplating processes. These methods produce cleaner and more uniform metallic films compared to traditional methods. The electroplating process involves depositing a silver layer followed by an indium layer, which then reacts to form the desired intermetallic compound .
化学反应分析
Types of Reactions
Indium-silver compounds undergo various chemical reactions, including:
Oxidation: Indium can be easily oxidized, which is why fluxes are often used in bonding processes to prevent oxidation.
Reduction: Indium can reduce other metals due to its low reduction potential.
Intermetallic Formation: Indium reacts with silver to form intermetallic compounds such as silver indium (AgIn₂) and silver indium (Ag₂In) even at room temperature.
Common Reagents and Conditions
The formation of indium-silver intermetallic compounds typically requires:
Electroplating solutions: Containing indium and silver ions.
Temperature control: Room temperature for initial reactions, with possible annealing at higher temperatures to enhance compound formation.
Vacuum conditions: To prevent oxidation and contamination during the reaction process.
Major Products Formed
The primary products formed from the reactions between indium and silver include:
Silver indium (AgIn₂): Formed at room temperature.
Silver indium (Ag₂In): Formed under specific conditions, such as annealing.
科学研究应用
Indium-silver compounds have a wide range of scientific research applications, including:
Electronics: Used in soldering materials for electronic components due to their excellent electrical conductivity and low melting points.
Bonding Applications: Indium’s low yield strength and melting temperature make it ideal for bonding delicate devices, such as central processing unit chips to heat sinks.
Thermal Management: The high thermal conductivity of silver combined with the low melting point of indium makes these compounds suitable for thermal interface materials in electronic devices.
作用机制
The mechanism of action for indium-silver compounds involves the formation of intermetallic compounds through diffusion and reaction processes. When indium atoms come into contact with silver, they diffuse into the silver matrix, forming intermetallic compounds such as silver indium (AgIn₂). This process is influenced by factors such as temperature, diffusion rates, and the presence of grain boundaries in the silver layer .
相似化合物的比较
Similar Compounds
Tin-silver (Sn-Ag): Commonly used in lead-free soldering applications. Tin-silver compounds have higher melting points compared to indium-silver compounds.
Gold-indium (Au-In): Used in high-reliability bonding applications due to gold’s resistance to oxidation and corrosion.
Tin-indium (Sn-In): Offers a balance between low melting point and good mechanical properties, making it suitable for specific soldering applications.
Uniqueness of Indium-Silver Compounds
Indium-silver compounds are unique due to their combination of low melting points, excellent electrical and thermal conductivity, and the ability to form stable intermetallic compounds at room temperature. These properties make them highly suitable for applications requiring low-temperature processing and high thermal management capabilities .
属性
CAS 编号 |
12296-69-4 |
|---|---|
分子式 |
AgIn |
分子量 |
222.686 g/mol |
IUPAC 名称 |
indium;silver |
InChI |
InChI=1S/Ag.In |
InChI 键 |
YZASAXHKAQYPEH-UHFFFAOYSA-N |
规范 SMILES |
[Ag].[In] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


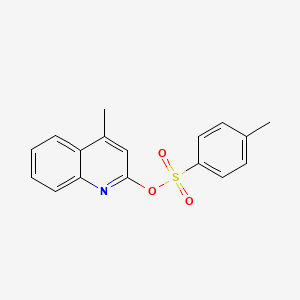
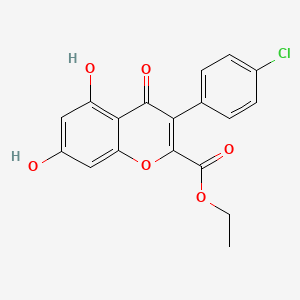
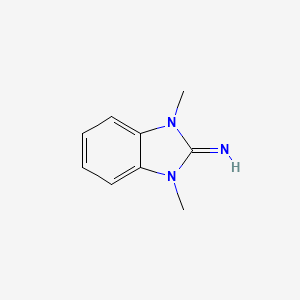
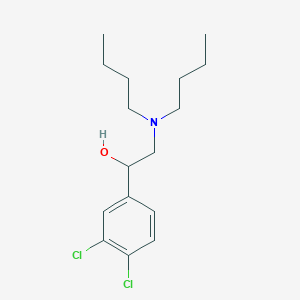

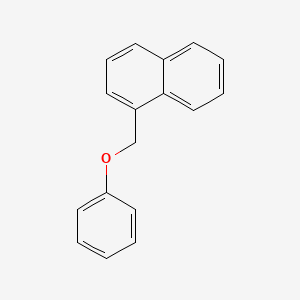

![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)
![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)

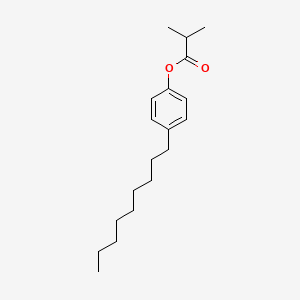
![1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene](/img/structure/B14729955.png)
